(alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt, commonly referred to as Cinacalcet Impurity-F, is a chemical compound with significant relevance in pharmaceutical research. Its molecular formula is , and it has a molecular weight of 393.87 g/mol. The compound is classified as an amine and is recognized for its structural complexity, which includes a naphthalene moiety and a trifluoromethyl group, contributing to its unique properties and potential applications in medicinal chemistry .
The synthesis of (alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt typically involves several key steps:
Technical details about specific reagents, reaction conditions (temperature, time, solvents), and purification techniques are essential for replicating the synthesis in laboratory settings .
The molecular structure of (alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt can be represented using various chemical notations:
Cl.C[C@@H](NCCCc1ccc(cc1)C(F)(F)F)c2cccc3ccccc23
InChI=1S/C22H22F3N.ClH/c1-16(20-10-4-8-18-7-2-3-9-21(18)20)26-15-5-6-17-11-13-19(14-12-17)22(23,24)25;/h2-4,7-14,16,26H,5-6,15H2,1H3;1H/t16-;/m1./s1
The structure features a naphthalene ring system linked to a propyl chain substituted with a trifluoromethyl group. This configuration contributes to its pharmacological properties and interactions within biological systems .
The chemical reactivity of (alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt can be evaluated through various types of reactions:
These reactions are critical for understanding how the compound can be utilized or modified in pharmaceutical contexts .
The mechanism of action of (alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt is primarily related to its interaction with calcium-sensing receptors. It acts as a calcimimetic agent, enhancing the sensitivity of these receptors to extracellular calcium levels. This modulation can lead to decreased parathyroid hormone secretion and subsequent effects on calcium homeostasis.
Data supporting this mechanism include receptor binding assays and functional studies demonstrating changes in hormone secretion profiles upon administration of the compound .
The physical and chemical properties of (alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt are as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 393.87 g/mol |
Density | 1.154 ± 0.06 g/cm³ (Predicted) |
Melting Point | 41 - 44 °C |
Boiling Point | 448.0 ± 45.0 °C (Predicted) |
Solubility | Slightly soluble in chloroform and methanol |
Appearance | Off-white to pale yellow solid |
These properties are essential for determining the handling, storage conditions, and potential applications in scientific research .
The primary applications of (alphaR)-alpha-Methyl-N-[3-[4-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine Hydrochloride Salt include:
Research into this compound continues to explore its full potential in various therapeutic areas .
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 30962-16-4